REACTION_CXSMILES
|
[CH3:1][C:2]1[C:8](=O)[C:7]([CH3:11])([CH3:10])[CH2:6][C:4](=O)[CH:3]=1.S([O-])([O-])(=O)=O.[NH4+:17].[NH4+:18].N.[H][H]>C(O)C.[Ni]>[NH2:17][CH:8]1[CH:2]([CH3:1])[CH2:3][CH:4]([NH2:18])[CH2:6][C:7]1([CH3:11])[CH3:10] |f:1.2.3|
|
Name
|
|
Quantity
|
152 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=O)CC(C1=O)(C)C
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 180° C. for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
subjected to fractional distillation
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
NC1C(CC(CC1C)N)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |